molecular formula C10H12BrNO B1278140 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 136545-05-6

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B1278140
CAS RN: 136545-05-6
M. Wt: 242.11 g/mol
InChI Key: WIQSBEQGGVTZRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various oxazine derivatives has been explored in the literature. For instance, the synthesis of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides and their subsequent [3+2] cycloadditions with alkenes has been reported, leading to a range of products including 3-vinyloxazolines and isoxazoline N-oxides . Another study describes the preparation of benzoxazinotropones and bromobenzoxazinotropones through the hydrolysis of bromobenzo[b]cyclohept[e][1,4]oxazines, which are believed to exist in the keto form based on spectral data and theoretical calculations . Additionally, radical bromination of 5,6-dihydro-4H-1,2-oxazines has been achieved with high diastereoselectivity, providing a pathway for the introduction of nucleophiles into positions of the oxazine ring that were previously accessible only to electrophiles .

Molecular Structure Analysis

The molecular structures of oxazine derivatives have been characterized using various analytical techniques. For example, the X-ray structure characterization of antipyrine-like derivatives has been performed, revealing that the crystal packing is stabilized by a combination of hydrogen bonds and C–H⋯π interactions . Similarly, the structure of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate was established using elemental analysis, high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray analysis .

Chemical Reactions Analysis

The chemical reactivity of oxazine derivatives has been studied, showing that these compounds can undergo various reactions. Benzoxazinotropones react with diazomethane and acetic anhydride to form methoxy- and acetoxybenzo[b]cyclohept[e][1,4]oxazines . The bromination of 5,6-dihydro-4H-1,2-oxazines followed by substitution reactions with nitrogen nucleophiles allows for the synthesis of 4-amino-1,2-oxazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazine derivatives are influenced by their molecular structure. The solid-state structures of antipyrine-like derivatives have been analyzed through Hirshfeld surface analysis, indicating that the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated by electrostatic energy contributions . The properties of these compounds are further complemented by DFT calculations, which disclose that H-bonding interactions are energetically relevant and that π-interactions play a significant role in stabilizing the assemblies .

Scientific Research Applications

Synthesis and Derivatives

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives have been extensively studied for their synthesis methods and the creation of various derivatives. Research has shown innovative synthesis methods for these compounds, utilizing starting materials like 2-aminophenol and various alkenes (詹淑婷, 2012). Synthesis approaches have also focused on producing specific derivatives, such as those with nitro groups or carboxylic acid groups, to explore their potential applications (Yin Du-lin, 2007).

Structure-Activity Relationships

The study of structure-activity relationships (SAR) has been a key area of research for these compounds. For instance, the investigation of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines revealed insights into their Na/H exchange inhibitory activities, indicating the importance of specific substituents for biological activity (T. Yamamoto et al., 1998). Further studies have expanded on this by exploring various modifications to enhance potency and selectivity (Takeshi Yamamoto et al., 1999).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine have been investigated for various therapeutic applications. One notable study focused on their potential as Na/H exchange inhibitors, which could be relevant for conditions like ischemia-reperfusion induced injury (T. Yamamoto et al., 2000). Additionally, compounds like Y08060, a derivative targeting bromodomain-containing protein 4 (BRD4), have shown promise in the treatment of prostate cancer (Qiu-ping Xiang et al., 2018).

Biological Activity and Potential Therapeutic Uses

Research has also delved into the biological activity of these compounds in various models. Studies have shown that specific derivatives can exhibit significant anti-inflammatory activity, suggesting their potential for development into new therapeutic agents (Yan-Fei Li et al., 2016). Furthermore, the anti-platelet aggregation properties of certain 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been evaluated, indicating their potential in cardiovascular therapies (Xiao Tian et al., 2012).

Safety and Hazards

Sigma-Aldrich provides “6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” as-is and makes no representation or warranty with respect to this product . It is classified as a combustible solid .

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to exhibit moderate activity when an amino substitution is made at position 6 . This suggests that the bromine atom at position 6 may play a crucial role in the compound’s interaction with its targets.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

properties

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2)6-12-8-5-7(11)3-4-9(8)13-10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQSBEQGGVTZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444427
Record name 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS RN

136545-05-6
Record name 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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